molecular formula C10H11BrF3N B7876688 N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine

N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine

Cat. No.: B7876688
M. Wt: 282.10 g/mol
InChI Key: PQILDQPNGQHLIH-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine: is an organic compound that features a bromobenzyl group, a trifluoromethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves the reaction of 4-bromobenzyl bromide with 2,2,2-trifluoro-N-methylethan-1-amine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzyl derivatives.

    Oxidation Reactions: Products include benzaldehydes or benzoic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and bromobenzyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the bromobenzyl group can facilitate binding to target proteins or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    4-Bromo-N-methylbenzylamine: This compound shares the bromobenzyl and amine groups but lacks the trifluoromethyl group.

    N-(4-Bromobenzyl)-N-methylethan-1-amine: Similar structure but without the trifluoromethyl group.

    N-(4-Bromobenzyl)-2,2,2-trifluoroethan-1-amine: Similar structure but without the methyl group on the amine.

Uniqueness: N-(4-Bromobenzyl)-2,2,2-trifluoro-N-methylethan-1-amine is unique due to the presence of both the trifluoromethyl and bromobenzyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2,2,2-trifluoro-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-15(7-10(12,13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQILDQPNGQHLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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